molecular formula C10H19F2N B12077969 [(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine

[(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine

Cat. No.: B12077969
M. Wt: 191.26 g/mol
InChI Key: AEPKVGFBIBQHJO-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexyl)methylamine is a secondary amine featuring a 4,4-difluorocyclohexylmethyl group and an isopropyl (propan-2-yl) substituent. The 4,4-difluorocyclohexyl moiety introduces both steric bulk and electronic effects due to the electronegative fluorine atoms, which influence the compound’s physicochemical properties, such as lipophilicity and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19F2N

Molecular Weight

191.26 g/mol

IUPAC Name

N-[(4,4-difluorocyclohexyl)methyl]propan-2-amine

InChI

InChI=1S/C10H19F2N/c1-8(2)13-7-9-3-5-10(11,12)6-4-9/h8-9,13H,3-7H2,1-2H3

InChI Key

AEPKVGFBIBQHJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCC(CC1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorocyclohexyl)methylamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

    Reductive Amination: The key step involves the reductive amination of 4,4-difluorocyclohexanone with isopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (4,4-Difluorocyclohexyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorocyclohexyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted cyclohexyl derivatives.

Scientific Research Applications

(4,4-Difluorocyclohexyl)methylamine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by relevant case studies and data.

Medicinal Chemistry

Antiviral Agents

One of the significant applications of (4,4-Difluorocyclohexyl)methylamine is in the development of antiviral agents. Research has indicated that compounds with cyclohexyl moieties can enhance binding interactions with viral proteases, which are essential for viral replication. For instance, studies focusing on inhibitors of SARS-CoV-2 have highlighted the importance of such structural motifs in improving efficacy against viral infections .

Immunomodulatory Compositions

The compound is also being explored for its potential as an immunomodulatory agent. A recent patent describes methods involving small molecule immunopotentializers that include compounds like (4,4-Difluorocyclohexyl)methylamine. These compositions aim to enhance immune responses against various diseases, including cancer and infectious diseases .

Chemical Properties and Structure

The molecular formula for (4,4-Difluorocyclohexyl)methylamine is C13H18F2N, with a molecular weight of approximately 235.29 g/mol. Its structure features a difluorocyclohexyl group attached to a propan-2-ylamine backbone, contributing to its unique chemical properties that facilitate interactions with biological targets.

Case Studies

Development of Inhibitors for Viral Proteases

A notable case study involved the design of inhibitors targeting the main protease (3CLpro) of SARS-CoV-2. The incorporation of (4,4-Difluorocyclohexyl)methylamine into a series of compounds led to improved binding affinity and selectivity against the protease, demonstrating its potential as a therapeutic candidate in combating COVID-19 .

Cancer Treatment Applications

Another significant application is in oncology, where compounds similar to (4,4-Difluorocyclohexyl)methylamine have been investigated for their ability to modulate immune responses and enhance the efficacy of existing cancer therapies. The immunomodulatory properties observed in preclinical studies suggest that this compound could play a role in developing novel cancer treatments .
Application AreaDescriptionCase Study Reference
Antiviral AgentsDevelopment of inhibitors targeting viral proteases
Immunomodulatory AgentsEnhancing immune responses against cancer and infectious diseases
OncologyModulating immune responses to improve cancer treatment efficacy
[(4,4-Dif

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Electronic Comparisons
2.1.1. 4,4-Difluorocyclohexanamine (Parent Amine)
  • Structure : Primary amine with a 4,4-difluorocyclohexyl group.
  • Relevance : Highlights the impact of secondary amine substitution on properties like basicity (pKa) and membrane permeability .
2.1.2. (2,4-Difluorophenyl)methylamine
  • Structure : Aromatic difluorophenylmethyl group instead of alicyclic difluorocyclohexyl.
  • Key Differences :
    • Electronic Effects : The aromatic ring introduces resonance stabilization, contrasting with the cyclohexyl group’s inductive electron-withdrawing effects.
    • Physicochemical Properties : Higher lipophilicity (logP) for the cyclohexyl derivative due to reduced π-π interactions.
    • Collision Cross-Section (CCS) : Predicted CCS values for the phenyl analog (140.7–151.4 Ų) suggest a more compact structure compared to the bulkier cyclohexyl variant .
2.1.3. Propan-2-yl[(2,4,6-trimethylphenyl)methyl]amine
  • Structure : Bulky trimethylphenyl substituent.
  • Molecular Weight: Higher molar mass (191.31 g/mol vs. 185.21 g/mol) may influence solubility and diffusion rates .
2.2. Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS (Ų) [M+H]+ Lipophilicity (logP est.)
(4,4-Difluorocyclohexyl)methylamine C₁₀H₁₃F₂N 185.21 4,4-Difluorocyclohexyl, isopropyl ~150–160* ~2.5–3.0*
4,4-Difluorocyclohexanamine C₆H₁₁F₂N 147.16 4,4-Difluorocyclohexyl N/A ~1.8–2.2
(2,4-Difluorophenyl)methylamine C₁₀H₁₃F₂N 185.21 2,4-Difluorophenyl, isopropyl 140.7 ~2.0–2.5
Propan-2-yl[(2,4,6-trimethylphenyl)methyl]amine C₁₃H₂₁N 191.31 Trimethylphenyl, isopropyl N/A ~3.5–4.0

*Estimated based on structural analogs .

  • Lipophilicity : The cyclohexyl derivative’s logP is higher than the phenyl analog due to reduced polarity but lower than the trimethylphenyl compound.
  • Solubility : The difluorocyclohexyl group may enhance aqueous solubility compared to aromatic analogs, as cyclohexanes often exhibit better solubility than planar aromatic systems.
  • Metabolic Stability : Fluorination generally reduces metabolic oxidation, but the secondary amine may still be susceptible to N-dealkylation .

Biological Activity

(4,4-Difluorocyclohexyl)methylamine is a compound that has garnered attention due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C_{10}H_{15}F_2N
  • Molecular Weight : 191.26 g/mol
  • Functional Groups : Contains a difluorocyclohexyl moiety and a propan-2-yl amine group.

The difluorocyclohexyl substituent enhances the compound's lipophilicity and may influence its interaction with biological targets, potentially leading to improved binding affinities and selectivity.

The biological activity of (4,4-Difluorocyclohexyl)methylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclohexyl group can enhance binding affinity through hydrophobic interactions, while the amine group can participate in hydrogen bonding. These interactions are crucial for the compound's role in enzyme inhibition and receptor modulation, which are essential for its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to (4,4-Difluorocyclohexyl)methylamine exhibit significant antimicrobial properties. For instance, studies on related difluorocyclohexyl compounds have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrated effective inhibition at low micromolar concentrations .

Enzyme Inhibition

The compound's unique structure positions it as a candidate for studying enzyme interactions. Its ability to inhibit specific enzymes could lead to developments in pharmaceuticals targeting diseases linked to enzyme dysfunctions .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of synthetic derivatives of propan-2-amines, revealing that certain compounds inhibited the growth of Gram-positive bacteria effectively. The research concluded that these compounds could serve as promising leads for new antibacterial agents .
  • Enzyme Interaction Studies : Another investigation focused on the enzyme inhibition properties of related amine compounds, highlighting their potential in treating conditions associated with overactive enzymes. The study emphasized the importance of structural modifications in enhancing bioactivity .

Synthetic Pathways

The synthesis of (4,4-Difluorocyclohexyl)methylamine typically involves reductive amination processes using 4,4-difluorocyclohexanone and isopropylamine. Common reducing agents include sodium cyanoborohydride or hydrogen gas with palladium on carbon as a catalyst. Purification methods such as recrystallization or column chromatography are employed to achieve high purity levels.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
(4,4-Difluorocyclohexyl)methylamineDifluorocyclohexyl + propan-2-yl amineAntimicrobial, enzyme inhibition
1,3-bis(aryloxy)propan-2-aminesAryloxy groupsAntibacterial against Gram-positive bacteria
N-(4,4-difluorocyclohexyl)-5-nitropyrimidin-2-amineNitropyrimidinyl amineEnzyme inhibition potential

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4,4-Difluorocyclohexyl)methylamine, and what purification methods ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of a cyclohexane precursor followed by reductive amination. For example, 4,4-difluorocyclohexanecarboxaldehyde can react with isopropylamine under hydrogenation conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the target amine. Critical purification steps include recrystallization using ethanol/water mixtures or column chromatography with silica gel and eluents like ethyl acetate/hexane (1:3 ratio) to remove unreacted intermediates .

Q. How can the molecular structure of (4,4-Difluorocyclohexyl)methylamine be validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is essential for confirming fluorine substitution patterns and alkyl chain connectivity. For instance, ¹⁹F NMR should show a singlet at ~-100 ppm (CF₂), while ¹H NMR reveals splitting patterns for the cyclohexyl methylene (δ 1.4–2.1 ppm) and isopropyl groups (δ 1.0–1.2 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 207.2) .

Q. What are the solubility and partition coefficient (LogP) properties of this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Experimental determination involves shake-flask methods:

  • Solubility : Test in water, DMSO, ethanol, and chloroform. Limited aqueous solubility is expected (e.g., <1 mg/mL), with higher miscibility in chloroform (logP ~2.5–3.0) due to the lipophilic difluorocyclohexyl group .
  • LogP : Measure via HPLC using a C18 column and a calibration curve with standards of known logP values. Adjust mobile phase (e.g., acetonitrile/water) to correlate retention time with hydrophobicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the reductive amination step?

  • Methodological Answer : Key variables include:

  • Temperature : Lower temperatures (0–10°C) reduce imine hydrolysis but may slow reaction kinetics.
  • Catalyst : Use Pd/C (5% w/w) under 30 psi H₂ for 12 hours to achieve >90% conversion.
  • pH Control : Maintain pH 7–8 with ammonium acetate to stabilize intermediates. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out false positives.
  • Structural Analogues : Synthesize derivatives lacking the difluorocyclohexyl group to isolate pharmacophoric contributions.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme vs. receptor pockets .

Q. What strategies enhance the stability of (4,4-Difluorocycloclohexyl)methylamine in aqueous buffers for in vitro studies?

  • Methodological Answer :

  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO to prevent precipitation.
  • Temperature : Store solutions at -20°C and avoid repeated freeze-thaw cycles.
  • Stabilizers : Add 0.1% BSA or cyclodextrin derivatives to reduce aggregation .

Q. How does the stereochemistry of the difluorocyclohexyl ring impact molecular interactions in crystallographic studies?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with a protein target (e.g., carbonic anhydrase) using vapor diffusion. Analyze fluorine interactions (e.g., C–F···H–N) in the electron density map.
  • DFT Calculations : Compare chair vs. boat conformers using Gaussian09 to determine energy barriers (~5 kcal/mol difference) .

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